1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine
Description
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Properties
IUPAC Name |
3-(4-ethoxyphenyl)-7-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O3S/c1-2-33-17-9-7-16(8-10-17)30-22-20(26-27-30)21(24-15-25-22)28-11-13-29(14-12-28)34(31,32)19-6-4-3-5-18(19)23/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXJSKYOQWAPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine is a derivative of the triazolopyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications in various fields of research.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a triazolo[4,5-d]pyrimidine core and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 447.54 g/mol. The presence of the ethoxy group and fluorobenzenesulfonyl enhances its biological activity by influencing solubility and binding affinity to target proteins.
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, it interacts with USP28 (Ubiquitin-Specific Protease 28), which plays a critical role in regulating protein stability and degradation. Inhibition of USP28 has been linked to reduced tumorigenesis in various cancer types, including breast and gastric cancers .
- Induction of Apoptosis : In cellular studies, the compound demonstrated the ability to induce apoptosis in cancer cells by increasing levels of reactive oxygen species (ROS) and activating pro-apoptotic pathways. This effect suggests potential applications in oncological therapies.
- Impact on Cellular Processes : The compound affects several cellular processes, including cell proliferation and the epithelial-mesenchymal transition (EMT), crucial for cancer metastasis. By inhibiting pathways associated with these processes, it may serve as a therapeutic agent against aggressive cancer phenotypes .
Biological Activity Data
The following table summarizes key biological activities observed for this compound:
Case Studies
- Cancer Research : A study evaluating the effects of triazolopyrimidine derivatives on gastric cancer cells revealed that compounds similar to the one in focus significantly inhibited cell growth and induced apoptosis through ROS-mediated pathways .
- Kinase Targeting : Another investigation highlighted the ability of similar triazolopyrimidine compounds to inhibit GCN2 (General Control Nonderepressible 2 kinase), affecting integrated stress response pathways which are vital for tumor survival under stress conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
